Amurenoside B

Description

Properties

Molecular Formula |

C43H48O23 |

|---|---|

Molecular Weight |

932.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O23/c1-15-29(50)33(54)36(57)41(60-15)66-40-35(56)31(52)26(14-59-42-39(34(55)30(51)16(2)61-42)64-27(49)9-5-17-4-7-21(46)24(10-17)58-3)63-43(40)65-38-32(53)28-23(48)12-19(44)13-25(28)62-37(38)18-6-8-20(45)22(47)11-18/h4-13,15-16,26,29-31,33-36,39-48,50-52,54-57H,14H2,1-3H3/b9-5+/t15-,16-,26+,29-,30-,31-,33+,34+,35-,36+,39+,40+,41-,42+,43-/m0/s1 |

InChI Key |

XQSMSRSJNXQHLT-ABYIYZCWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)COC6C(C(C(C(O6)C)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)O)O)O |

Synonyms |

amurenoside B quercetin 3-O-alpha-L-(2-feruloylrhamnopyranosyl)(1-->6)-(alpha-L-rhamnopyra nosyl(1-->2))-beta-D-galactopyranoside |

Origin of Product |

United States |

Natural Occurrence and Distribution of Amurenoside B

Vicia amurensis (Leguminosae) Research

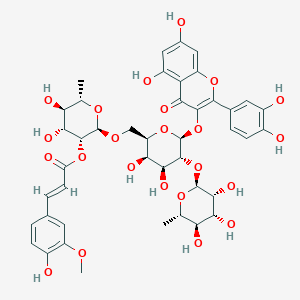

The initial discovery and isolation of Amurenoside B were from the whole plant of Vicia amurensis Orupt. nih.govjst.go.jp In this pioneering study, two new acylated flavonol glycosides were identified and named amurenosides A and B. nih.gov The structural elucidation of this compound was accomplished through various NMR techniques, FAB mass spectrometry, and chemical reactions, revealing it to be quercetin (B1663063) 3-O-α-L-(2-feruloylrhamnopyranosyl)(1→6)-[α-L-rhamnopyranosyl(1→2)]-β-D-galactopyranoside. nih.govcnjournals.com Alongside this compound, researchers also isolated amurenoside A and quercetin 3-(2,6-di-O-alpha-rhamnopyranosyl-beta-galactopyranoside). nih.gov

Vicia amurensis (Leguminosae) Research

Onobrychis viciifolia (Sainfoin) Research

Subsequent research has identified this compound in Onobrychis viciifolia, commonly known as sainfoin, another member of the Leguminosae family. tum.de Onobrychis viciifolia is a forage legume recognized for its high nutritional value and content of condensed tannins. tum.deeaspublisher.com A detailed chemical characterization of the phenolic metabolome of sainfoin led to the identification of this compound, along with its isomer, amurenoside A. tum.de This finding was significant as these two compounds had previously only been reported in Vicia amurensis. tum.de The study also identified eight other new acylated flavonol glycosides in sainfoin. tum.de

Methodologies for Isolation and Purification of Amurenoside B

Extraction Techniques for Plant and Marine Sources

Amurenoside B has been successfully isolated from terrestrial plant species. To date, there are no reports of its isolation from marine sources. The initial step in its purification is the extraction from the plant matrix, typically using polar organic solvents or aqueous-organic mixtures to efficiently solubilize the glycosidic flavonoid.

Research on the forage legume sainfoin (Onobrychis viciifolia) involved the extraction of dried and ground whole plants with an acetone (B3395972)/water mixture (70:30, v/v). tum.de This solvent system is effective for extracting a broad range of phenolic compounds, including flavonol glycosides. tum.deresearchgate.net Similarly, this compound was isolated from the whole plant of Vicia amurensis. researchgate.netjst.go.jp While the specific solvent system for the initial extraction of this compound from V. amurensis is detailed in specialized literature, methanolic or ethanolic extracts are commonly used for isolating flavonoids from plant materials. researchgate.net For instance, studies on endogenous inhibitors in sainfoin seeds used an 80% methanol (B129727) solution for extraction. mdpi.com The choice of solvent is critical and is often optimized to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.

Chromatographic Separation Techniques

Following initial extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to achieve high purity. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase, exploiting properties like polarity, size, and specific affinities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode used. researchgate.netscispace.com

In the analysis of phenolic compounds from Onobrychis viciifolia, RP-HPLC with diode-array detection (DAD) was employed to separate and quantify the constituents, including this compound. tum.deresearchgate.net The separation is typically achieved using a gradient elution, where the composition of the mobile phase, commonly a mixture of water (often acidified with formic or acetic acid) and a more organic solvent like acetonitrile (B52724) or methanol, is changed over time to elute compounds with varying polarities. nih.govox.ac.uk The specific retention time of this compound depends on the precise conditions used.

| Parameter | Description | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | tum.deresearchgate.net |

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970) | scispace.comox.ac.uk |

| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% formic acid) and acetonitrile/methanol | nih.govox.ac.uk |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | tum.denih.gov |

| This table represents typical conditions for the RP-HPLC analysis of flavonoid glycosides like this compound. |

Column Chromatography Applications

Column chromatography is a fundamental preparative technique used for the large-scale fractionation of the crude plant extract. tum.de It is often the first chromatographic step employed to separate the complex extract into simpler fractions, thereby enriching the concentration of this compound before final purification by HPLC.

The choice of stationary phase (adsorbent) is based on the polarity of the target compounds. For the isolation of this compound and other flavonoids from Vicia species, a combination of different column chromatography steps is often utilized. researchgate.net This may include normal-phase chromatography on silica gel, followed by further separation on reversed-phase (ODS) materials or specialized gels like Sephadex. researchgate.net

Size-Exclusion Chromatography in Natural Product Isolation

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume. nih.gov In natural product isolation, it is particularly useful for separating large molecules like tannins and polysaccharides from smaller molecules like flavonoid glycosides.

In the purification scheme for compounds from Onobrychis viciifolia, a Sephadex LH-20 column was used. researchgate.netacs.org Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that fractionates compounds based on both size and polarity. The crude extract was loaded onto the column and eluted with a solvent gradient, starting with 100% water and progressing to aqueous mixtures of methanol and acetone. acs.org This step effectively separates different classes of phenolic compounds, providing a fraction enriched in this compound that can be taken forward for HPLC purification. acs.org

| Technique | Stationary Phase | Purpose in this compound Isolation | Source(s) |

| Column Chromatography | Sephadex LH-20 | Fractionation of crude extract, separation of phenolic classes | researchgate.netacs.org |

| Column Chromatography | Octadecylsilane (ODS) | Reversed-phase separation based on polarity | researchgate.net |

| This table summarizes column chromatography techniques applied in the isolation of complex glycosides. |

Precipitation-Based Methods

Precipitation is a technique sometimes used as an initial clean-up step in the isolation of natural products. It involves adding a solvent or reagent to an extract to selectively precipitate either the target compound or, more commonly, impurities. For instance, in the context of isolating polar glycosides, precipitation can be used to remove non-polar compounds like lipids and chlorophyll (B73375) by partitioning the initial aqueous extract with a non-polar solvent like hexane, causing the non-polar impurities to remain in the organic phase while the polar glycosides stay in the aqueous layer.

Furthermore, adding a large volume of a non-solvent like acetone or ethanol (B145695) to a concentrated aqueous extract can precipitate high-molecular-weight substances such as proteins and polysaccharides. While specific applications of precipitation for this compound isolation are not detailed in primary literature, it remains a viable and straightforward preliminary step to reduce the complexity of the extract before committing to more sophisticated and costly chromatographic methods.

Advanced Separation Strategies for Natural Product Isolation

While conventional solvent extraction and column chromatography have been successfully used to isolate this compound, several advanced strategies offer improvements in efficiency, speed, and environmental impact. These modern techniques are increasingly applied to the extraction and isolation of bioactive compounds from plant sources.

Advanced extraction methods include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, which is easily removed and non-toxic.

Pressurized Liquid Extraction (PLE): Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.

Although the application of these specific techniques for the isolation of this compound has not yet been reported, they are widely used for the extraction of other flavonoid glycosides. These methods often result in higher yields in shorter times with reduced consumption of organic solvents compared to traditional methods like maceration or Soxhlet extraction. Following extraction, advanced chromatographic techniques such as counter-current chromatography (CCC) or preparative supercritical fluid chromatography (SFC) could also be employed for efficient purification.

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint. For this compound, a combination of Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, and Ultraviolet-Visible spectroscopy has been employed to determine its intricate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. ucdavis.edu By analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ucdavis.edumaxapress.com

The structure of this compound was successfully elucidated based on extensive NMR analysis, including 1D (¹H and ¹³C) and 2D experiments. nih.gov These analyses confirmed that this compound is quercetin (B1663063) 3-O-α-L-(2-feruloylrhamnopyranosyl)(1→6)-[α-L-rhamnopyranosyl(1→2)]-β-D-galactopyranoside. nih.gov The spectra revealed the distinct signals for the quercetin aglycone, a feruloyl group, and three sugar moieties (two rhamnose and one galactose units).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were critical in assembling the structure. mdpi.comhebmu.edu.cn COSY spectra establish proton-proton couplings within each molecular fragment, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allowed for the unambiguous assignment of all proton and carbon signals and established the linkage points between the sugars and the connection of the feruloyl group to the rhamnose unit. nih.govmdpi.com

¹H and ¹³C NMR Spectral Data for this compound The following table presents the chemical shifts (δ) in ppm for the core components of this compound.

| Atom | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Coupling Constant (J in Hz) |

|---|---|---|---|

| Quercetin | |||

| C-2 | 157.4 | - | - |

| C-3 | 134.5 | - | - |

| C-4 | 178.4 | - | - |

| C-5 | 162.2 | - | - |

| C-6 | 99.5 | 6.26 | d, 2.0 |

| C-7 | 165.1 | - | - |

| C-8 | 94.4 | 6.46 | d, 2.0 |

| C-9 | 158.1 | - | - |

| C-10 | 104.8 | - | - |

| C-1' | 122.1 | - | - |

| C-2' | 115.9 | 7.60 | d, 2.2 |

| C-5' | 117.8 | 6.90 | d, 8.5 |

| C-6' | 122.9 | 7.55 | dd, 8.5, 2.2 |

| Galactose | |||

| Gal-1 | 102.5 | 5.72 | d, 7.8 |

| Rhamnose I (inner) | |||

| Rha I-1 | 101.4 | 5.23 | d, 1.5 |

| Rhamnose II (outer) | |||

| Rha II-1 | 101.9 | 4.44 | d, 1.5 |

| Feruloyl Group | |||

| Fer-7 (C=O) | 168.2 | - | - |

| Fer-α | 115.2 | 6.21 | d, 16.0 |

| Fer-β | 146.9 | 7.46 | d, 16.0 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.netglycoscience.ru

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in the initial characterization of this compound. nih.govcsic.es This soft ionization technique is well-suited for non-volatile and thermally unstable compounds like large glycosides. csic.esnih.gov The negative-ion FAB-MS spectrum of this compound showed a prominent pseudomolecular ion peak [M-H]⁻ at an m/z of 1071. nih.gov This finding was crucial in establishing the molecular formula as C₅₀H₅₂O₂₄ and a molecular weight of 1072.

Analysis of the fragment ions in the mass spectrum provides further structural confirmation. For instance, the fragmentation of this compound would be expected to show sequential losses of the sugar and acyl moieties, corroborating the structure determined by NMR. scholarsresearchlibrary.com While the original study utilized FAB-MS, modern techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) would offer even greater sensitivity and more detailed fragmentation data, allowing for precise sequencing of the glycosidic chain. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for more volatile compounds and would typically require derivatization to analyze a large, polar molecule like this compound. researchgate.net

Key Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed Ion | m/z (Mass-to-Charge Ratio) | Inference |

|---|---|---|---|---|

| FAB-MS | Negative | [M-H]⁻ | 1071 | Confirms Molecular Weight of 1072 |

Infrared (IR) spectroscopy measures the vibration of atoms and functional groups within a molecule upon absorption of infrared radiation. It is a powerful and rapid method for identifying the types of chemical bonds and functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum shows a broad absorption band for hydroxyl (-OH) groups, a sharp, strong absorption for the carbonyl (C=O) groups of the flavonoid's ketone and the feruloyl ester, and absorptions corresponding to the aromatic C=C bonds of the quercetin and feruloyl moieties. These data are consistent with the acylated flavonol glycoside structure. scholarsresearchlibrary.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | -OH (hydroxyl) | Stretching |

| ~1700 (strong) | C=O (carbonyl) | Stretching |

| ~1655 (strong) | C=O (ketone) | Stretching |

| ~1605, 1515 | C=C (aromatic) | Stretching |

| ~1200-1000 | C-O (ether, ester, alcohol) | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). Flavonoids, including this compound, exhibit characteristic UV-Vis spectra due to their conjugated aromatic systems.

The UV spectrum of this compound shows two major absorption maxima, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the cinnamoyl system of the B-ring, while Band II, at a shorter wavelength, relates to the benzoyl system of the A-ring. The specific positions of these bands (λmax) are diagnostic for the quercetin skeleton and its glycosylation pattern.

UV-Vis Absorption Maxima for this compound

| Absorption Band | λmax (nm) | Associated Chromophore System |

|---|---|---|

| Band I | 330 | B-ring cinnamoyl system |

| Band II | 257, 268 (sh) | A-ring benzoyl system |

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Quantification Methodologies

While spectroscopy excels at structure elucidation, chromatography coupled with mass spectrometry is the premier technique for the sensitive and specific quantification of analytes in complex mixtures like plant extracts or biological fluids. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for quantifying compounds like this compound. This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation of tandem mass spectrometry.

A typical LC-MS/MS method for quantifying a flavonol glycoside involves several key steps. mdpi.com First, the sample is separated on a reversed-phase HPLC or UHPLC column (e.g., a C18 column). A gradient elution with a mobile phase, often consisting of water and acetonitrile with a small amount of acid like formic acid, is used to resolve the analyte from other matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer. In tandem MS, a specific precursor ion (typically the [M-H]⁻ or [M+H]⁺ ion of the analyte) is selected in the first quadrupole. This ion is then fragmented through collision-induced dissociation, and a specific, stable product ion is monitored in the second quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of quantification. The method's accuracy is ensured by using a structurally similar internal standard that is added to samples and calibration standards. This powerful approach allows for the reliable quantification of acylated flavonol glycosides like this compound in various research applications. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org For the analysis of a compound like this compound, which is a saponin (B1150181) and likely non-volatile, direct GC-MS analysis would be challenging due to the high temperatures used in the injection port and oven, which could lead to thermal degradation. wikipedia.org

Therefore, a crucial step would be derivatization . This chemical modification process converts non-volatile compounds into volatile and thermally stable derivatives suitable for GC analysis. For a glycoside like this compound, a common derivatization approach involves silylation, which replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample would be injected into the GC system. The separation would occur in a capillary column, likely a non-polar or medium-polar column such as a DB-5MS (5% diphenyl/95% dimethylpolysiloxane). nih.gov The temperature program would be optimized to ensure the separation of the this compound derivative from other components in the sample matrix. notulaebotanicae.ro The carrier gas, typically helium, would transport the analytes through the column. nih.gov

After separation, the analyte enters the mass spectrometer. The most common ionization technique is Electron Ionization (EI), which bombards the molecules with high-energy electrons (typically 70 eV), causing fragmentation. notulaebotanicae.ro The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," can be compared against mass spectral libraries for identification. wikipedia.org For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of the derivatized this compound.

Hypothetical GC-MS Parameters for Derivatized this compound Analysis:

| Parameter | Setting |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or SIM (for quantification) |

| Mass Range | m/z 50-800 |

HPLC with Diode Array Detection (DAD) and Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like saponins (B1172615), making it highly suitable for this compound.

HPLC with Diode Array Detection (DAD):

An HPLC system coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool for the analysis of phytochemicals. The DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for both qualitative and quantitative analysis. measurlabs.com

For this compound, a reversed-phase HPLC method would likely be developed. Separation would be achieved on a C18 column using a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol. nih.govscioninstruments.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from other compounds in a plant extract. nih.gov

The DAD allows for the determination of the wavelength of maximum absorbance (λmax) for this compound, which can then be used for sensitive quantification. Furthermore, the spectral information can be used to assess peak purity by comparing spectra across a single chromatographic peak.

HPLC with Fluorescence Detection (FLD):

Fluorescence Detection (FLD) offers significantly higher sensitivity and selectivity compared to UV detection, but it is only applicable to compounds that are naturally fluorescent or can be chemically derivatized to become fluorescent. wikipedia.orgmeasurlabs.com If this compound possesses native fluorescence, HPLC-FLD would be an excellent method for trace-level quantification. measurlabs.com

The FLD works by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. wikipedia.org The excitation and emission wavelengths would need to be optimized to maximize the signal for this compound. If this compound is not naturally fluorescent, pre-column or post-column derivatization with a fluorescent tag could be employed.

Hypothetical HPLC-DAD/FLD Parameters for this compound Analysis:

| Parameter | Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| DAD Wavelength | 190-400 nm (for spectral analysis and λmax determination) |

| FLD Wavelengths | To be determined based on this compound's fluorescence properties |

| Injection Volume | 10 µL |

Validation of Analytical Methods for this compound Detection

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. gtfch.orgich.org According to international guidelines such as those from the International Council for Harmonisation (ICH), a typical validation process for a quantitative method for this compound would include the following parameters: ich.orgeuropa.eu

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other saponins, flavonoids, or excipients in a formulation. scielo.br This is often demonstrated by analyzing a blank matrix and a matrix spiked with potential interferences to ensure no peaks co-elute with this compound.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-6 levels) and performing a linear regression analysis. A high correlation coefficient (R² > 0.99) is generally required. scioninstruments.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by the recovery of known amounts of this compound spiked into a blank matrix. Recoveries are typically expected to be within 80-120%. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment. ich.org

Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or different equipment within the same laboratory. gtfch.org

Reproducibility: Analysis in different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gtfch.org It can be estimated based on the signal-to-noise ratio (typically 3:1). gtfch.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The signal-to-noise ratio is commonly set at 10:1. gtfch.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. scielo.br

Table of Typical Validation Acceptance Criteria:

| Validation Parameter | Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5% |

| LOD (Signal/Noise) | ~ 3:1 |

| LOQ (Signal/Noise) | ~ 10:1 |

Qualitative and Quantitative Analysis in Complex Matrices

Analyzing this compound in complex matrices, such as crude plant extracts, biological fluids (plasma, urine), or finished products, presents significant challenges. copernicus.org These matrices contain numerous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov

Qualitative Analysis:

The primary goal of qualitative analysis is to confirm the presence of this compound. In HPLC-DAD, this is achieved by comparing the retention time and the UV-Vis spectrum of the peak in the sample to that of a certified reference standard of this compound. nih.gov The ability of DAD to provide spectral information is a significant advantage for peak identification in complex mixtures. In GC-MS, identification is based on matching the retention time and the mass spectrum of the derivatized analyte with that of a standard and/or a library database. wikipedia.org

Quantitative Analysis:

Quantitative analysis aims to determine the exact amount or concentration of this compound in the sample. This requires careful sample preparation to remove interfering substances and to extract the analyte efficiently. chromatographyonline.com Common sample preparation techniques for plant materials include: essencejournal.com

Solid-Liquid Extraction: Using solvents like methanol or ethanol to extract compounds from the dried and powdered plant material. researchgate.netinnovareacademics.in

Solid-Phase Extraction (SPE): A cleanup technique to remove interfering compounds and concentrate the analyte before HPLC or GC analysis.

For biological samples, techniques like protein precipitation or liquid-liquid extraction are often necessary to remove proteins and lipids that can interfere with the analysis.

Quantification is typically performed using an external standard calibration curve, where the peak area of this compound in the sample is compared to the calibration curve generated from standards of known concentrations. ijpsonline.com To compensate for matrix effects and variations in sample preparation, an internal standard—a compound with similar chemical properties to this compound but not present in the sample—may be added to both the samples and the standards.

The challenges of matrix effects, such as ion suppression or enhancement in mass spectrometry, must be addressed. nih.gov This can be done by preparing calibration standards in a blank matrix that is similar to the sample matrix to ensure that the standards and samples are affected in the same way.

Chemodiversity and Chemotaxonomic Implications of Amurenoside B Distribution

The distribution of Amurenoside B has notable implications for the fields of chemodiversity and chemotaxonomy. The presence of this specific and structurally complex flavonol glycoside in two different genera of the Leguminosae family (Vicia and Onobrychis) suggests a potential chemotaxonomic relationship or a shared evolutionary pathway for the biosynthesis of such compounds within this plant family. nih.govtum.de

Furthermore, the identification of this compound in the marine phylum Echinodermata is particularly intriguing. vliz.be Saponins (B1172615) in echinoderms, especially sea cucumbers, are often unique chemical signatures that can be used as chemotaxonomic markers to differentiate species at the family level. vliz.be The occurrence of a compound previously thought to be confined to legumes in a marine invertebrate raises questions about its biosynthetic origins. It could be a result of convergent evolution, horizontal gene transfer, or perhaps dietary acquisition by the marine organism. This cross-phylum distribution underscores the vast and sometimes unexpected structural diversity of natural products and their potential as tools for understanding evolutionary relationships between disparate organisms.

Biosynthesis and Metabolic Pathways of Amurenoside B

Precursor Pathways and Enzymatic Transformations for Flavonol Glycosides

The journey to Amurenoside B begins with the synthesis of its core flavonol structure, quercetin (B1663063), which is common to many plants. frontiersin.orgoup.com This process starts with the shikimate pathway, a primary metabolic route that produces aromatic amino acids, including phenylalanine. frontiersin.orgoup.comnih.gov Phenylalanine serves as the initial precursor for the phenylpropanoid pathway. oup.comnih.gov

The key enzymatic steps to produce the flavonol aglycone are:

Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to yield trans-cinnamic acid. oup.com

Cinnamic acid 4-hydroxylase (C4H) , a monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. oup.com

4-coumaroyl-CoA ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. frontiersin.orgmdpi.com

This activated molecule then enters the specific flavonoid biosynthetic pathway. frontiersin.org Chalcone (B49325) synthase (CHS), a key transferase enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a naringenin (B18129) chalcone intermediate. frontiersin.orgnih.govmdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. frontiersin.orgnih.gov

From naringenin, a series of oxidoreductase enzymes create the specific dihydroflavonol and flavonol structures. mdpi.com Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol (B1209521). oup.com To achieve the quercetin backbone of this compound, dihydrokaempferol is hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. oup.com Finally, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydroquercetin into the flavonol quercetin. oup.combiorxiv.org

Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone

| Enzyme | Abbreviation | Enzyme Class | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Lyase | Converts phenylalanine to cinnamic acid. mdpi.com |

| Cinnamic acid 4-hydroxylase | C4H | Oxidoreductase | Hydroxylates cinnamic acid to p-coumaric acid. oup.com |

| 4-coumaroyl-CoA ligase | 4CL | Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com |

| Chalcone synthase | CHS | Transferase | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. frontiersin.orgmdpi.com |

| Chalcone isomerase | CHI | Isomerase | Cyclizes naringenin chalcone to naringenin. frontiersin.orgmdpi.com |

| Flavanone 3-hydroxylase | F3H | Oxidoreductase | Converts naringenin to dihydrokaempferol. oup.commdpi.com |

| Flavonoid 3'-hydroxylase | F3'H | Oxidoreductase | Converts dihydrokaempferol to dihydroquercetin. oup.com |

| Flavonol synthase | FLS | Oxidoreductase | Converts dihydroquercetin to quercetin. oup.combiorxiv.org |

Glycosylation and Acylation Mechanisms

Once the quercetin aglycone is formed, it undergoes extensive modification through glycosylation and acylation to become this compound. glycoscience.ruresearchgate.net

Glycosylation is the enzymatic attachment of sugar moieties to the flavonoid backbone, a process that significantly impacts the compound's solubility and stability. biotech-asia.orgnih.gov This reaction is primarily catalyzed by a class of enzymes known as UDP-sugar dependent glycosyltransferases (UGTs). biorxiv.orgbiotech-asia.org These enzymes transfer a sugar molecule from an activated UDP-sugar donor (e.g., UDP-galactose, UDP-rhamnose) to a specific hydroxyl group on the acceptor molecule. biorxiv.org For this compound, which has a complex sugar chain at the 3-O position (rhamnopyranosyl-(1→2)-galactopyranoside with another rhamnose attached at the 6-position of galactose), the process requires multiple, highly specific UGTs acting in sequence. biorxiv.orgglycoscience.ruresearchgate.net The initial step is likely the attachment of a galactose to the 3-hydroxyl group of quercetin, followed by the sequential addition of two rhamnose units by different rhamnosyltransferases. biorxiv.org

Acylation is the process of adding an acyl group, in this case a feruloyl group, to one of the sugar moieties. glycoscience.ruresearchgate.net This modification is typically catalyzed by specific acyltransferases, which use an activated acyl donor such as feruloyl-CoA. The structure of this compound reveals that the feruloyl group is attached to the 2-hydroxyl position of the terminal rhamnose. glycoscience.ruresearchgate.net Enzymatic acylation can occur with high regioselectivity, ensuring the acyl group is attached to the correct position on the sugar chain. academicjournals.org This final modification completes the biosynthesis of the this compound molecule.

Intermediates and Enzyme Catalysis in Biosynthetic Pathways

The biosynthetic pathway to this compound proceeds through a series of stable chemical intermediates. nih.govnih.gov The process begins with primary metabolites and progresses through increasingly complex structures.

Key Intermediates:

Phenylalanine

Cinnamic acid

p-Coumaric acid

p-Coumaroyl-CoA

Naringenin Chalcone

Naringenin (a flavanone)

Dihydroquercetin (a dihydroflavonol)

Quercetin (the flavonol aglycone)

Quercetin 3-O-galactoside

Quercetin 3-O-[rhamnopyranosyl-(1→2)]-galactopyranoside

Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)]-[α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside

this compound (final acylated product)

Enzyme Catalysis is fundamental to each transformation in this pathway. byjus.com Enzymes act as biological catalysts by lowering the activation energy of a reaction, thereby dramatically increasing its rate. nih.govkhanacademy.org They achieve this through several mechanisms:

Proximity and Orientation: Enzymes bind substrates in their active site, bringing reactants close together in the correct orientation to facilitate the reaction. harvard.edujackwestin.com

Induced Fit: The binding of a substrate can cause a conformational change in the enzyme's active site, creating an optimal environment for catalysis and distorting the substrate towards its transition state. nih.govharvard.edu

Acid-Base and Covalent Catalysis: Amino acid residues within the active site can act as proton donors or acceptors (acid-base catalysis) or form temporary covalent bonds with the substrate (covalent catalysis) to provide an alternative, lower-energy reaction pathway. jackwestin.com

For example, Chalcone synthase (CHS) has a highly specific active site that guides the precise folding and cyclization of the polyketide chain formed from malonyl-CoA and p-coumaroyl-CoA. frontiersin.org Similarly, the UGTs and acyltransferases involved in the final steps recognize specific hydroxyl groups on the flavonoid and sugar intermediates, ensuring the precise architecture of this compound. biorxiv.org

Comparative Analysis of Biosynthetic Routes in Different Organisms

While the core flavonoid biosynthetic pathway leading to aglycones like quercetin is highly conserved across higher plants, the diversity of final glycosylated and acylated products like this compound varies significantly between species. oup.combiorxiv.org This diversity is primarily due to the evolution of species-specific "decorating" enzymes, particularly UGTs and acyltransferases. biorxiv.org

This compound and structurally related compounds have been identified in several plant species, including:

Vicia amurensis : The original source from which Amurenoside A and B were first isolated and characterized. glycoscience.ruresearchgate.net

Onobrychis viciifolia (Sainfoin) : This forage legume produces a variety of complex flavonol glycosides, including compounds structurally similar to this compound, highlighting the presence of sophisticated glycosylation and acylation machinery in the Fabaceae family. tum.de

Solanum species : Metabolite profiling of wild potato species has also detected the presence of this compound, indicating that the genetic toolkit for its synthesis exists outside of the legume family. researchgate.net

The presence of this compound in these different plant families suggests that while the fundamental pathway to quercetin is ubiquitous, the specific UGTs and acyltransferases required for its final assembly have either evolved independently or were present in a common ancestor. biorxiv.org The composition and content of flavonol glycosides can also differ between various organs within the same plant, a phenomenon regulated by the tight transcriptional control of the specific biosynthetic genes in different tissues. biorxiv.org For instance, the enzymes expressed in the leaves might differ from those in the flowers, leading to distinct flavonoid profiles in each part of the plant. biorxiv.org

Genetic Engineering and Metabolic Pathway Engineering for Compound Production

The production of high-value natural compounds like this compound is often limited by low concentrations in the native plant. mdpi.com Genetic and metabolic engineering offer powerful strategies to increase yields by manipulating the biosynthetic pathways in either the original plant or a microbial host. nih.govbritannica.com

Metabolic Engineering in Plants: This approach involves modifying the plant's own genetic makeup to enhance the production of a target compound. pressbooks.pub Techniques include overexpressing the genes for rate-limiting enzymes in the this compound pathway, such as PAL, CHS, or the specific UGTs and acyltransferases. frontiersin.org Another strategy is to down-regulate competing pathways that draw precursors away from flavonoid synthesis, thereby channeling more metabolic flux towards the desired product. mdpi.com

Microbial Cell Factories: A more common and often more efficient approach is to transfer the entire biosynthetic pathway for this compound into a fast-growing microorganism like Escherichia coli or Saccharomyces cerevisiae (yeast). frontiersin.orgmdpi.com This involves:

Pathway Reconstruction: Identifying and cloning all the necessary genes for the enzymes that convert a simple precursor (like phenylalanine or glucose) into this compound. frontiersin.org This includes the core pathway enzymes (PAL, C4H, 4CL, CHS, etc.) and the specific UGTs and acyltransferases for the final decoration steps. d-nb.info

Gene Expression: Assembling these genes into expression vectors that can be introduced into the microbial host. osti.gov Promoters and other regulatory elements are chosen to ensure high and balanced expression of all enzymes. osti.gov

Host Engineering: Optimizing the metabolism of the host organism to ensure a sufficient supply of precursors like malonyl-CoA and the necessary UDP-sugars. d-nb.info

This synthetic biology approach allows for large-scale, controlled production of complex flavonoids in industrial fermenters, overcoming the limitations of agricultural extraction. mdpi.comwikipedia.org

Mechanistic Studies of Biological Activities of Amurenoside B

Antioxidant and Oxygen Radical Scavenging Mechanisms

Antioxidants play a crucial role in mitigating the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the biological systems. nih.govresearchgate.net The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com The body's defense against oxidative stress is a multi-layered system, with the first line of defense being antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes are critical in neutralizing superoxide radicals and hydrogen peroxide. nih.gov

While direct studies on the specific antioxidant mechanisms of Amurenoside B are not extensively detailed in the provided search results, its classification as a flavonoid glycoside suggests it likely partakes in these well-established antioxidant pathways. Flavonoids, in general, are known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. mdpi.com The antioxidant capacity of such natural compounds is a key area of research for preventing diseases where oxidative stress is a contributing factor, such as cancer and cardiovascular diseases. nih.govresearchgate.net

Cellular Cytotoxicity and Antiproliferative Effects (In Vitro Models)

The ability of a compound to selectively kill or inhibit the growth of cancer cells is a cornerstone of anticancer research. nih.govnih.gov In vitro cytotoxicity assays, such as the MTT and neutral red uptake assays, are fundamental tools for initial screening of potential therapeutic agents. scielo.brdergipark.org.tr These tests measure cell viability and can indicate whether a compound has a cytocidal (cell-killing) or cytostatic (growth-inhibiting) effect. dergipark.org.tr

This compound has been identified as a compound with potential cytotoxic effects on human tumor cells in in vitro settings. cnjournals.com The antiproliferative effects of natural compounds are often attributed to their rich content of bioactive molecules like polyphenols and anthocyanins, which can induce cell cycle arrest and apoptosis. news-medical.net

The primary mechanisms by which many natural compounds exert their anticancer effects are through the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govfrontiersin.org Apoptosis is a highly regulated process that is often dysfunctional in cancer cells, allowing for their uncontrolled growth. frontiersin.orgnih.gov The induction of apoptosis is therefore a key therapeutic strategy. frontiersin.org

Natural compounds can trigger apoptosis through both intrinsic and extrinsic pathways. frontiersin.org The intrinsic pathway often involves changes at the mitochondrial membrane and the release of proteins like cytochrome c. nih.gov A critical aspect of this process is the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). archivesofmedicalscience.commdpi.com An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. archivesofmedicalscience.com Studies on various natural compounds have shown their ability to modulate these proteins and induce apoptosis in different cancer cell lines. archivesofmedicalscience.commdpi.comnih.gov For instance, berberine (B55584) has been shown to induce apoptosis in multiple cancer cell lines by increasing Bax and decreasing Bcl-2 expression. archivesofmedicalscience.com While the specific apoptotic mechanisms of this compound require further investigation, its potential as an anticancer agent likely involves these fundamental pathways.

Enzyme Inhibitory Activities

Enzyme inhibition is another important mechanism through which bioactive compounds can exert therapeutic effects. nih.govfrontiersin.org For example, the inhibition of enzymes like α-amylase and α-glucosidase is a therapeutic approach for managing diabetes by reducing glucose absorption. up.ac.zanih.gov Similarly, cholinesterase inhibitors are used in the management of Alzheimer's disease. nih.gov

Flavonoids and other plant-derived compounds have been shown to inhibit a variety of enzymes. nih.govfrontiersin.org For instance, extracts from Citrus aurantium have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, amylase, and glucosidase. frontiersin.org Molecular docking studies can provide insights into the binding interactions between the inhibitory compounds and the active sites of these enzymes. nih.govfrontiersin.org While specific enzyme inhibitory studies on this compound were not found, its chemical nature as a flavonoid glycoside suggests it may possess such activities, which warrants further investigation.

Modulation of Cellular Signaling Pathways

Natural compounds can influence a multitude of cellular signaling pathways that are often dysregulated in diseases like cancer. researchgate.net These pathways, including PI3K/Akt, MAPK, and NF-κB, control critical cellular processes such as proliferation, survival, and apoptosis. researchgate.netvietnamjournal.ru The ability of natural products to modulate these pathways makes them attractive candidates for cancer prevention and therapy. researchgate.net

Interferons, for example, are crucial regulators of the immune response and act through signaling pathways like the Jak-STAT pathway to exert their antiviral and anti-tumor effects. frontiersin.org The complexity of cellular signaling lies in the extensive crosstalk between different pathways. researchgate.netfrontiersin.org

The Protein Kinase B (PKB), also known as Akt, signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govwikipedia.org This pathway is activated by various stimuli, including growth factors, leading to the activation of PI3K and the subsequent phosphorylation and activation of Akt. nih.govnih.gov Activated Akt then phosphorylates numerous downstream targets, promoting cell survival and inhibiting apoptosis. nih.gov

The PI3K/Akt pathway is frequently hyperactivated in many human cancers, contributing to tumor progression. nih.gov Therefore, the modulation of this pathway is a key strategy in cancer therapy. mdpi.com Natural compounds have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis. mdpi.com The regulation of this pathway is complex, involving multiple proteins and feedback loops. wikipedia.org While direct evidence of this compound's interaction with the PKB/Akt pathway is not available in the provided results, its potential antiproliferative and pro-apoptotic effects suggest that this pathway could be a relevant target for its action.

Immunological Process Modulation (In Vitro and Animal Models)

The immune system plays a critical role in defending against pathogens and eliminating abnormal cells. frontiersin.org Immunomodulation, the alteration of the immune response, is a therapeutic strategy for a wide range of conditions, including cancer, autoimmune diseases, and infections. frontiersin.orgnih.gov In vitro assays using human immune cells and in vivo animal models are essential tools for evaluating the immunomodulatory effects of new compounds. nih.govnih.gov

Natural compounds can modulate the immune system in various ways, such as by affecting the function of immune cells like T cells, B cells, macrophages, and neutrophils. frontiersin.orgfrontiersin.org They can also influence the production of cytokines, which are key signaling molecules of the immune system. frontiersin.org For example, some probiotics have been shown to modulate the immune response by altering cytokine levels. frontiersin.orgfrontiersin.org Animal models, such as those using C57BL/6 or Balb/c mice, are used to study immune responses in a whole-organism context. nih.gov Invertebrate models are also emerging as valuable tools for studying the effects of environmental factors on immunity. mdpi.com The potential for this compound to modulate immunological processes is an area that requires further dedicated research.

Role in Plant Chemical Defense Mechanisms

Initial research indicates that this compound possesses cytotoxic properties. However, detailed scientific studies focusing specifically on the comprehensive role and mechanistic actions of this compound in plant chemical defense are not available in the currently accessible research literature.

Plants have evolved complex defense systems that utilize a vast array of secondary metabolites to protect against herbivores, pathogens, and competing plants. numberanalytics.cominteresjournals.org These chemical defenses can act as deterrents, toxins, or growth inhibitors. interesjournals.orgnih.gov The defense strategies are broadly categorized into constitutive defenses, which are always present in the plant, and induced defenses, which are produced in response to an attack. nih.gov

Defensive compounds can have various functions:

Allelopathy: This involves the release of biochemicals by a plant that influences the germination, growth, survival, and reproduction of other organisms. nih.govmdpi.com These allelochemicals can inhibit the growth of neighboring plants, reducing competition for resources. nih.gov Phenolic compounds are one of the major groups of chemicals involved in allelopathy. scielo.brresearchgate.net

Anti-herbivore Defense: Plants produce compounds that are toxic or act as feeding deterrents to insects and other herbivores. interesjournals.orgresearchgate.net These can range from substances that reduce the palatability of plant tissues to those that are directly toxic upon ingestion. interesjournals.orgnih.gov

Antimicrobial and Antifungal Defense: To combat pathogens like bacteria and fungi, plants synthesize compounds with antimicrobial and antifungal properties. mdpi.comscirp.orgplantprotection.pl These chemicals can inhibit pathogen growth and protect the plant from diseases. interesjournals.orgmdpi.com

While this compound is classified as a saponin (B1150181), a class of compounds known to be involved in plant defense, specific research detailing its activity as an allelopathic, insecticidal, or antifungal agent within a plant's defense system is not presently available. Further investigation is required to elucidate the specific functions and mechanisms of this compound in the context of plant chemical ecology.

Structure Activity Relationship Sar Studies of Amurenoside B and Its Analogues

Elucidation of Key Structural Features and Their Impact on Biological Activity

The structure of Amurenoside B was elucidated as quercetin (B1663063) 3-O-α-L-(2-feruloylrhamnopyranosyl)(1→6)-[α-L-rhamnopyranosyl(1→2)]-β-D-galactopyranoside. glycoscience.rujst.go.jp The biological activity of such a complex flavonoid glycoside is intrinsically linked to its three main structural components: the aglycone, the sugar moiety, and the acyl group.

Quercetin Aglycone: The core of the molecule is quercetin, one of the most studied flavonoids. The characteristic features of the quercetin scaffold, including the C2-C3 double bond, the 4-oxo group, and the hydroxylation pattern on the A and B rings, are known to be crucial for a wide range of biological activities, such as antioxidant and enzyme-inhibitory effects. The 3',4'-catechol group on the B-ring is a key determinant for radical scavenging activity.

Trisaccharide Moiety: this compound possesses a branched trisaccharide chain attached at the C3 position of the quercetin aglycone. Glycosylation significantly alters the physicochemical properties of flavonoids, such as water solubility, stability, and bioavailability. The specific sequence and linkage of the sugars (rhamnose-galactose-rhamnose) and their attachment point are critical. The 3-O-glycosylation pattern is common among natural flavonols and influences how the molecule is metabolized and where it may accumulate in tissues.

While these individual features are known to be important for the activity of related compounds, specific studies systematically modifying each component of this compound to quantify its direct impact on a given biological activity are not available in the reviewed literature.

Correlating Structural Modifications with Changes in Mechanistic Bioactivity

Detailed research correlating specific structural modifications of this compound with changes in its mechanistic bioactivity has not been reported in the available scientific literature. To establish such correlations, a library of synthetic or semi-synthetic analogues would need to be created and tested. For instance, analogues could be synthesized with variations in the following:

The aglycone (e.g., replacing quercetin with kaempferol (B1673270) or myricetin).

The sugar chain (e.g., altering the number, type, or linkage of monosaccharides).

The acyl group (e.g., using different phenolic acids like p-coumaric or sinapic acid, or removing it entirely).

The position of acylation on the sugar moiety.

The biological activities of these analogues would then be evaluated in relevant assays. As this research has not been published, no data table correlating structural changes to bioactivity can be presented at this time.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational methods are powerful tools for predicting and explaining the biological activity of small molecules, making them invaluable in modern drug discovery. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. nih.govresearchgate.net For this compound, molecular docking could be used to screen for potential protein targets, such as enzymes (e.g., kinases, oxidases) or receptors involved in various disease pathways. The docking results would provide insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the different parts of the this compound structure (quercetin core, sugars, feruloyl group) and the amino acid residues in the target's binding site. However, no specific molecular docking studies featuring this compound as the primary ligand of investigation were identified in the search results.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tubitak.gov.trajol.infonih.govresearchgate.net To perform a QSAR study on this compound, a dataset of analogues with measured biological activities would be required. The models generated could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. Currently, due to the lack of a reported series of this compound analogues with corresponding activity data, no QSAR models have been developed.

Insights into the Pharmacophore of this compound

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.comdergipark.org.trwjgnet.comnih.gov Although a formal, experimentally validated pharmacophore model for this compound has not been published, its key structural features can be analyzed to propose a hypothetical model.

The essential pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): Numerous hydroxyl and ether oxygen atoms in the quercetin and sugar moieties, as well as the carbonyl oxygen atoms in the quercetin and feruloyl groups.

Hydrogen Bond Donors (HBD): The multiple hydroxyl groups on the flavonoid and sugar components.

Aromatic Rings: The A, B, and C rings of the quercetin core and the phenyl ring of the feruloyl group, which can participate in π-π stacking interactions.

Hydrophobic Features: The methyl group of the rhamnose units and the aromatic rings contribute to hydrophobic interactions.

The spatial arrangement of these features is dictated by the rigid quercetin core and the more flexible glycosidic and ester linkages. This complex three-dimensional arrangement of functional groups defines its potential to bind to specific biological targets.

Strategies for Rational Design and Derivatization to Enhance Desired Activities

Rational design uses structural information to create new molecules with improved properties. nih.govresearchgate.net Based on the structure of this compound, several strategies could be employed for its derivatization to enhance specific biological activities.

Modification of the Sugar Moiety: The trisaccharide chain is a primary target for modification. Simplifying the sugar by removing one or more units could improve cell permeability, though it may reduce solubility or eliminate key binding interactions. Conversely, adding other sugar units could be explored to target specific lectins or transporters.

Alteration of the Acyl Group: The feruloyl group is another key site for derivatization. Replacing it with other phenolic acids could modulate lipophilicity and antioxidant potential. Investigating the importance of the methoxy (B1213986) and hydroxyl groups on the feruloyl ring would be a critical step. An analogue lacking the acyl group entirely would serve as an important control to determine its contribution to activity.

Substitution on the Quercetin Aglycone: While more synthetically challenging, modification of the quercetin core itself offers another avenue. Altering the number and position of hydroxyl groups on the A and B rings would directly impact the molecule's antioxidant and metal-chelating properties.

Stereochemical Modifications: The stereochemistry of the sugar linkages is crucial. Synthesizing diastereomers with different anomeric configurations (e.g., β-rhamnose instead of α-rhamnose) could reveal the importance of the precise 3D geometry for target binding.

These rational design strategies could lead to the development of novel this compound analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles for therapeutic applications.

Preclinical Research Modalities and Models for Amurenoside B

In Vitro Cellular Models for Mechanistic Investigations

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of action of Amurenoside B. These systems allow for controlled experiments in a simplified environment, providing initial insights into the compound's effects on specific cell types and pathways.

Organoid and Organ-on-a-Chip Systems for Human Physiology Mimicry

Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of specific organs. mdpi.com These miniaturized organs provide a highly relevant platform for studying organ development, disease modeling, and drug discovery in a human-specific context. mdpi.complos.org For instance, cerebral organoids have been used to model brain development and neurological diseases. mdpi.complos.org The ability to generate organoids from patient-derived induced pluripotent stem cells (iPSCs) opens avenues for personalized medicine research. mdpi.com

Organ-on-a-chip (OOC) technology represents a further leap in mimicking human physiology. mdpi.comfrontiersin.org These microfluidic devices contain living cells in continuously perfused microchambers, recreating the mechanical and chemical microenvironments of human organs. mdpi.comfrontiersin.orgresearchgate.net OOCs can model the function of single organs, such as the lung or liver, or connect multiple organ systems to study systemic effects. mdpi.comnih.gov This technology offers a promising alternative to animal testing by providing a more controlled and human-relevant system for studying disease and drug responses. mdpi.comfrontiersin.orgresearchgate.net

| Technology | Description | Key Features | Applications |

| Organoids | Self-organizing 3D cellular structures derived from stem cells that mimic organ architecture and function. mdpi.com | Recapitulate tissue-specific structure; can be generated from patient-derived iPSCs. mdpi.com | Disease modeling, developmental biology, drug discovery, personalized medicine. mdpi.com |

| Organ-on-a-Chip | Microfluidic cell culture devices that simulate the activities, mechanics, and physiological response of entire organs or organ systems. mdpi.comfrontiersin.org | Incorporates microenvironments, tissue-tissue interfaces, and mechanical cues; allows for real-time analysis. mdpi.comfrontiersin.orgresearchgate.net | Drug screening, toxicology studies, modeling of complex diseases. mdpi.comfrontiersin.org |

Ex Vivo Tissue Models

Ex vivo tissue models serve as a bridge between in vitro and in vivo research. ifyber.com These models utilize fresh tissue explants cultured outside the body, thereby preserving the native three-dimensional architecture and cellular diversity of the original tissue. mdpi.comrsc.orgresearchgate.net This includes the complex interplay between different cell types, the extracellular matrix, and resident immune cells. mdpi.com

Histocultures, which are mechanically prepared tissue fragments, maintain the original tumor microenvironment, making them valuable for predicting therapy response in cancer research. mdpi.com For example, porcine dermal explants are used to model biofilm infections and evaluate the efficacy of topical treatments. ifyber.com While these models offer high physiological relevance, they are typically limited by a short culture duration and the absence of systemic factors like blood flow and a nervous system. mdpi.comresearchgate.net

Animal Models for Systemic Mechanistic Studies

Animal models are indispensable for studying the systemic effects of compounds like this compound, providing insights into complex physiological and pathological processes that cannot be replicated in vitro or ex vivo. nih.gov

Rodent Models (e.g., Mice) for Disease Mechanism Exploration

Rodent models, particularly mice, are widely used to investigate the mechanisms of various diseases. nih.gov In the context of neurodegenerative diseases like Alzheimer's, transgenic mice overexpressing human genes associated with the disease, such as amyloid precursor protein (APP) and tau, have been instrumental. nih.govmdpi.com These models allow researchers to study the progression of pathology and test potential therapeutic interventions. nih.gov Similarly, various induced arthritis models in rodents, such as collagen-induced arthritis (CIA), are used to study the pathogenesis of rheumatoid arthritis. frontiersin.org While invaluable, it is important to recognize that no single animal model perfectly recapitulates all aspects of human disease. nih.gov

Genetically Engineered and Humanized Animal Models for Specific Biological Systems

Genetically engineered mouse models (GEMMs) have revolutionized the study of gene function and its role in disease. mdpi.comscienceadvancement.org Techniques like Cre-Lox recombination allow for tissue-specific and temporally controlled gene deletion, providing precise tools to dissect biological pathways. mdpi.com

Humanized mouse models are created by engrafting human cells or tissues into immunodeficient mice. jci.orgnih.gov These models are particularly valuable for studying the human immune system, infectious diseases, and cancer immunotherapy. jci.orggenoway.com For example, mice reconstituted with a human immune system (HIS) allow for the investigation of human-specific immune responses to therapies. jci.orggenoway.com The development of humanized models with functional human red blood cells also provides new avenues for studying malaria and other erythrocyte-related diseases. frontiersin.org These advanced models offer a more translationally relevant platform for preclinical research.

| Model Type | Description | Examples of Use | Key Advantages | Limitations |

| Rodent Models | Standard laboratory animals, primarily mice and rats, used to model human diseases. | Alzheimer's disease (transgenic mice expressing human APP and tau) nih.govmdpi.com, Rheumatoid Arthritis (collagen-induced arthritis) frontiersin.org | Well-characterized genetics and physiology; relatively low cost and short lifespan. | May not fully recapitulate all aspects of human disease. nih.govscienceadvancement.org |

| Genetically Engineered Models | Animals (typically mice) with specific genes added, removed, or modified to study gene function. mdpi.com | Cre-Lox system for tissue-specific gene knockout to study developmental biology and disease. mdpi.com | Precise control over gene expression allows for detailed mechanistic studies. mdpi.com | Genetic modifications can have unexpected effects; may not reflect the complexity of human genetic diseases. scienceadvancement.org |

| Humanized Models | Immunodeficient mice engrafted with human cells, tissues, or genes. jci.orgnih.gov | Studying human immune system responses to cancer therapies genoway.com; investigating infectious diseases like malaria. frontiersin.org | Provide an in vivo system for studying human-specific biological processes. | Engraftment can be challenging; residual mouse immune components can still influence results. |

Future Directions and Research Perspectives on Amurenoside B

Exploration of Novel Biosynthetic Pathways and Enzymes

The intricate structure of Amurenoside B suggests a complex biosynthetic pathway, the elucidation of which is a critical future endeavor. Understanding how the producing organism synthesizes this saponin (B1150181) can pave the way for biotechnological production and the generation of novel analogues. Future research will likely focus on identifying the specific biosynthetic gene clusters (BGCs) responsible for this compound production in marine organisms like sea cucumbers. nih.gov This process involves genome mining and transcriptomic analysis to locate clusters of genes that are co-expressed and encode the necessary enzymes for synthesis. biorxiv.org

The biosynthesis is expected to involve several key enzyme families. researchgate.net Initial steps likely involve an oxidosqualene cyclase to form the triterpene backbone, followed by a series of modifications by enzymes such as Cytochrome P450 monooxygenases (CYPs) and glycosyltransferases (GTs). biorxiv.orgmdpi.com CYPs are crucial for introducing hydroxyl groups and other oxidative decorations to the triterpene scaffold, while GTs are responsible for attaching the sugar moieties that are characteristic of saponins (B1172615) and critical for their bioactivity. mdpi.com The identification and characterization of these novel enzymes, which have evolved to function in the unique marine environment, are of significant scientific interest. researchgate.netu-tokyo.ac.jp Techniques like heterologous expression and in vitro enzymatic assays will be essential to confirm the function of these candidate genes and fully reconstitute the biosynthetic pathway. nih.govu-tokyo.ac.jp

Table 1: Potential Enzyme Classes in this compound Biosynthesis

| Enzyme Class | General Function in Saponin Biosynthesis | Potential Role in this compound Synthesis |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial triterpene skeleton. biorxiv.org | Formation of the core aglycone structure of this compound. |

| Cytochrome P450s (CYPs) | Introduce oxidative modifications (e.g., hydroxylations) to the triterpene scaffold, increasing structural diversity. mdpi.com | Hydroxylation of specific positions on the this compound aglycone. |

| Glycosyltransferases (GTs) | Catalyze the attachment of sugar units to the aglycone, forming the glycoside. | Attachment of the specific sugar chain to the this compound aglycone. |

| Acyltransferases (ATs) | Transfer acyl groups to the scaffold or sugar moieties, further modifying the structure. | Potential modification of the sugar or aglycone portions of the molecule. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies offer a holistic view of the biological systems that produce this compound. nih.gov Metabolomics, the large-scale study of small molecules (metabolites), can provide a comprehensive profile of the metabolome of the source organism. eurecat.orgfrontiersin.org By comparing the metabolite profiles of organisms under different conditions (e.g., varying environmental stressors), researchers can identify metabolites that are co-regulated with this compound, offering clues about its biosynthetic precursors and related pathways. nih.gov Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this type of discovery-based research. mdpi.compharmaron.com

Proteomics, which focuses on the entire set of proteins, can identify the enzymes and regulatory proteins involved in this compound biosynthesis. nih.goveurecat.org By analyzing the proteome of the organism, scientists can correlate the expression levels of specific proteins with the production of this compound. This approach can help pinpoint the enzymes directly responsible for its synthesis, complementing the genetic information from BGC analysis. frontiersin.org The integration of metabolomics and proteomics data provides a powerful, multi-layered understanding of how and why this complex natural product is made. mdpi.com

Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling

As research delves deeper into the biological roles and metabolic fate of this compound, the need for highly sensitive and selective analytical methods becomes paramount. Future development will focus on optimizing techniques for trace analysis in complex biological matrices, such as tissues and biofluids. unige.itnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technology for this purpose, offering excellent sensitivity and specificity for quantifying low-abundance molecules. nih.govlcms.cz

Further advancements are expected in sample preparation to efficiently extract and concentrate this compound and its metabolites while minimizing matrix interference. lcms.cz The development of methods for comprehensive metabolite profiling will be crucial for understanding how this compound is processed in biological systems. pharmaron.comau.dk This involves using high-resolution mass spectrometry (HR-MS) to identify unknown metabolites and build a complete picture of its metabolic network. nih.gov These advanced analytical strategies are essential for pharmacokinetic studies and for discovering new bioactive metabolites derived from the parent compound. nih.gov

Table 2: Advanced Analytical Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

| UHPLC-MS/MS | High-resolution liquid chromatography separation combined with highly sensitive and specific mass spectrometric detection. nih.govlcms.cz | Quantification of trace levels of this compound in environmental and biological samples. |

| LC-HR-MS (e.g., Q-TOF, Orbitrap) | Liquid chromatography coupled to mass spectrometry with high mass accuracy and resolution. nih.gov | Identification and structural elucidation of unknown metabolites of this compound in metabolic studies. |

| GC-MS | Gas chromatography for separating volatile compounds, followed by mass spectrometry. hilarispublisher.commdpi.com | Analysis of derivatized fragments of this compound or smaller, related volatile compounds in the source organism. |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and the molecules they are contained in. amazonaws.com | Definitive structural elucidation of this compound and its novel analogues or metabolites. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research. researchgate.netnih.gov In the context of this compound, AI algorithms can be trained on vast datasets of genomic and metabolomic information to predict potential BGCs with higher accuracy. sciltp.com ML models can also accelerate the process of dereplication, rapidly identifying known compounds in an extract and allowing researchers to focus on novel molecules. mdpi.com

Furthermore, AI can be employed to predict the biological activities and potential molecular targets of this compound and its virtual analogues. adobe.comgoogle.com By analyzing structure-activity relationships across large databases of compounds, ML can guide the synthesis of new derivatives with enhanced potency or selectivity. researchgate.net These computational tools can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising research avenues and experimental designs. sciltp.comjair.org

Discovery of Novel Biological Targets and Therapeutic Applications Based on Mechanistic Understanding

While this compound is known for its cytotoxic effects, the precise molecular mechanisms and cellular targets remain largely unknown. vliz.be A key future direction is to move beyond general toxicity screening to a detailed mechanistic investigation. nih.gov This involves using techniques like chemical proteomics and cellular thermal shift assays (CETSA) to identify the specific proteins that this compound binds to within a cell.

A thorough understanding of the compound's mechanism of action is essential for identifying novel therapeutic applications. nih.gov For example, if this compound is found to selectively target a protein that is overexpressed in cancer cells, it could be developed as a targeted anticancer agent. nih.gov By elucidating the structure-function relationships and understanding how the molecule interacts with its biological targets, researchers can potentially modify its structure to improve efficacy and reduce off-target effects, paving the way for new therapeutic strategies. vliz.benih.gov

Q & A

Q. What are the validated chromatographic methods for isolating Amurenoside B from natural sources?